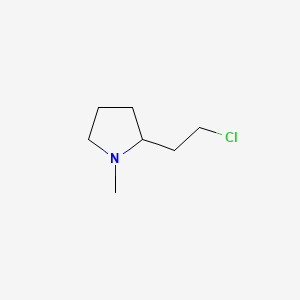

2-(2-Chloroethyl)-1-methylpyrrolidine

概要

説明

2-(2-Chloroethyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroethyl group attached to the nitrogen atom of a methylpyrrolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the nitrogen atom of 1-methylpyrrolidine, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or crystallization.

化学反応の分析

Types of Reactions

2-(2-Chloroethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 2-(2-Ethyl)-1-methylpyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₁₄ClN

- Molecular Weight : 148.60 g/mol

- CAS Number : 56824-22-7

The compound features a pyrrolidine ring with a chloroethyl group at the second position and a methyl group at the first position. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

2-(2-Chloroethyl)-1-methylpyrrolidine is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the formation of various derivatives through substitution reactions, which are crucial for developing new compounds in medicinal chemistry.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | N-oxides |

| Reduction | 2-(2-Ethyl)-1-methylpyrrolidine |

| Substitution | Various substituted derivatives |

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with key enzymes such as glutathione S-transferase and cytochrome P450, leading to modifications in enzyme activity that can influence metabolic pathways and cellular signaling.

- Cell Signaling : Alters MAPK/ERK signaling pathways.

- Gene Expression : Modulates genes involved in oxidative stress and inflammation.

Medicine

The compound exhibits significant antitumor activity due to its ability to alkylate DNA. This mechanism leads to cross-linking of DNA strands, inhibiting replication and ultimately inducing cell death in rapidly dividing cancer cells.

- Antitumor Activity : Demonstrated cytotoxic effects comparable to established alkylating agents.

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound HCl | 15 | HeLa (Cervical Cancer) |

| Cyclophosphamide | 10 | HeLa (Cervical Cancer) |

| Cisplatin | 5 | A549 (Lung Cancer) |

Study on Mice Models

A study published in the Journal of Medicinal Chemistry investigated the effects of various alkylating agents, including this compound, on mice with induced tumors. The results showed a significant reduction in tumor size and improved survival rates compared to control groups.

Clinical Observations

In clinical settings, patients treated with this compound reported varying degrees of tumor regression, particularly those with refractory tumors, indicating its potential for use in resistant cancer types.

Toxicological Profile

While the antitumor properties are promising, the toxicological effects must also be considered:

- Common Side Effects : Nausea, vomiting, myelosuppression.

- Long-term Effects : Risk of secondary malignancies due to DNA damage from alkylation.

作用機序

The mechanism of action of 2-(2-Chloroethyl)-1-methylpyrrolidine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This property is particularly useful in the context of cancer treatment, where the compound can induce cell death in rapidly dividing cells.

類似化合物との比較

Similar Compounds

2-Chloroethanol: Similar in structure but lacks the pyrrolidine ring.

Bis(2-chloroethyl) ether: Contains two chloroethyl groups but no pyrrolidine ring.

Mustard gas (Bis(2-chloroethyl) sulfide): Contains chloroethyl groups and is known for its use as a chemical warfare agent.

Uniqueness

2-(2-Chloroethyl)-1-methylpyrrolidine is unique due to its combination of a chloroethyl group and a pyrrolidine ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

生物活性

2-(2-Chloroethyl)-1-methylpyrrolidine is a compound of significant interest due to its potential biological activities, particularly as an alkylating agent. This article explores its mechanisms of action, pharmacokinetics, biochemical interactions, and implications for therapeutic applications, particularly in cancer treatment.

The primary mechanism through which this compound exerts its biological activity involves alkylation of DNA. This compound targets the guanine base within DNA, leading to crosslinking between DNA strands. Such interactions inhibit DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.

Key Mechanisms:

- DNA Interaction : Alkylation leads to the formation of DNA adducts that disrupt normal cellular processes.

- Enzyme Interaction : The compound interacts with enzymes like glutathione S-transferase and cytochrome P450, influencing their activity and leading to the detoxification of reactive intermediates.

- Cell Signaling : Alters signaling pathways such as MAPK/ERK, affecting cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Similar compounds have a short biological half-life; for instance, chlormethine has a half-life of less than one minute. The absorption, distribution, metabolism, and excretion (ADME) characteristics suggest rapid metabolism mediated by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

The compound shows a range of biochemical properties:

- Alkylating Agent : Exhibits significant potential as an alkylating agent in cancer therapies.

- Neuroactive Properties : Its structural similarity to psychoactive substances indicates possible effects on neurotransmitter systems.

- Toxicological Profile : Due to its reactivity, it poses potential health risks, necessitating careful handling in laboratory settings.

Cellular Effects

In laboratory studies, this compound has demonstrated profound effects on cellular processes:

- Cytotoxicity : Induces cytotoxic effects on various cell lines, particularly at higher doses.

- Gene Expression Modulation : Alters the expression of genes involved in oxidative stress response and inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity. |

| Study B | Explored the compound's ability to induce apoptosis through DNA damage mechanisms. |

| Study C | Investigated its effects on neurotransmitter systems, suggesting potential neuroactive properties. |

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : May induce mild biochemical changes without significant toxicity.

- High Doses : Associated with severe toxic effects including hepatotoxicity and nephrotoxicity.

特性

IUPAC Name |

2-(2-chloroethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-9-6-2-3-7(9)4-5-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVNTYZKUHNUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970583 | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54777-54-7, 5525-31-5 | |

| Record name | 54777-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(2-Chloroethyl)-1-methylpyrrolidine in the synthesis of Clemastine?

A1: this compound serves as a key reactant in the synthesis of Clemastine []. The research paper describes its condensation reaction with 4-chloro-α-methylbenzhydryl alcohol, yielding a mixture of isomers, including Clemastine. This highlights the compound's importance in constructing the core structure of Clemastine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。